molecular formula C15H14N2O4S B3051835 Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- CAS No. 363575-75-1

Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-

Cat. No.: B3051835
CAS No.: 363575-75-1
M. Wt: 318.3 g/mol
InChI Key: WUKMQXRMGZTKNP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- is a complex organic compound that features a benzoic acid core with a hydrazono group and a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of benzoic acid with hydrazine to form the hydrazone derivative.

    Sulfonylation: The hydrazone derivative is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Final product formation: The final step involves the reaction of the sulfonylated hydrazone with formaldehyde to introduce the methyl group, resulting in the formation of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Similar structure but lacks the hydrazono and sulfonyl groups.

    4-(4-methylphenyl)benzoic acid: Similar structure but lacks the hydrazono group.

    Benzoic acid, 4-methyl-: Similar structure but lacks the sulfonyl and hydrazono groups.

Uniqueness

Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]- is unique due to the presence of both the hydrazono and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-11-2-8-14(9-3-11)22(20,21)17-16-10-12-4-6-13(7-5-12)15(18)19/h2-10,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMQXRMGZTKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312890
Record name Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363575-75-1
Record name Benzoic acid, 4-[[[(4-methylphenyl)sulfonyl]hydrazono]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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